hCAXII-IN-9 -

hCAXII-IN-9

Catalog Number: EVT-15273370
CAS Number:
Molecular Formula: C24H30N3O7PS
Molecular Weight: 535.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

hCAXII-IN-9 is a compound identified as a selective inhibitor of human carbonic anhydrase II, a metalloenzyme that catalyzes the reversible reaction between carbon dioxide and water to bicarbonate and protons. This compound is part of a broader class of sulfonamide derivatives, which have been explored for their potential therapeutic applications in various diseases, including cancer and metabolic disorders. The classification of hCAXII-IN-9 falls under carbonic anhydrase inhibitors, specifically targeting the carbonic anhydrase family, which includes multiple isoforms such as hCA II and hCA IX.

Synthesis Analysis

The synthesis of hCAXII-IN-9 involves a multi-step process that typically includes the formation of sulfonamide derivatives through nucleophilic substitution reactions. A common method for synthesizing related compounds involves the reaction of sulfanilamide with various electrophiles under acidic or basic conditions. For example, one synthetic route includes the nucleophilic addition of sulfanilamide to cyano compounds, followed by cyclocondensation reactions to form complex structures that exhibit inhibitory activity against carbonic anhydrases . The synthesis often employs techniques such as thin-layer chromatography for monitoring reaction progress and purification methods like column chromatography to isolate the desired product.

Chemical Reactions Analysis

hCAXII-IN-9 undergoes various chemical reactions that are significant for its function as an inhibitor. The primary reaction involves its interaction with the zinc ion in the active site of carbonic anhydrases, leading to the inhibition of enzyme activity. This inhibition typically follows a competitive mechanism where the inhibitor competes with bicarbonate or water for binding at the active site . The detailed kinetics of these reactions can be studied using enzyme assays to determine parameters such as IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity.

Mechanism of Action

The mechanism by which hCAXII-IN-9 exerts its inhibitory effects involves binding to the active site of carbonic anhydrase II. This binding disrupts the enzyme's ability to facilitate the conversion of carbon dioxide and water into bicarbonate and protons. The presence of a zinc ion in the active site is critical; hCAXII-IN-9 likely interacts with this metal ion through its sulfonamide moiety, stabilizing its binding and preventing substrate access . This competitive inhibition is crucial in therapeutic contexts where modulation of bicarbonate levels can influence physiological processes.

Physical and Chemical Properties Analysis

hCAXII-IN-9 exhibits several notable physical and chemical properties:

  • Molecular Weight: Specific molecular weight data should be referenced from synthesis reports.
  • Melting Point: Typically reported in the range suitable for sulfonamides; exact values depend on purity.
  • Solubility: Often soluble in organic solvents like dimethyl sulfoxide but less soluble in water.
  • Spectral Data: Infrared spectroscopy may show characteristic peaks corresponding to functional groups such as N-H stretching (around 3300 cm1^{-1}) and C=O stretching (around 1650 cm1^{-1}) .

These properties are essential for understanding how hCAXII-IN-9 behaves in biological systems and its potential formulation in pharmaceutical applications.

Applications

hCAXII-IN-9 has significant scientific applications primarily in drug discovery and development targeting carbonic anhydrase-related diseases. Its selective inhibition profile makes it a candidate for further investigation in treating conditions like glaucoma, epilepsy, and certain types of cancer where altered bicarbonate levels contribute to disease pathology . Additionally, it serves as a valuable tool in biochemical research for studying enzyme mechanisms and developing new therapeutic strategies.

Introduction to hCA XII as a Therapeutic Target in Oncology

Role of Carbonic Anhydrase XII (hCA XII) in Tumor Microenvironment Acidosis

hCA XII is a zinc metalloenzyme that catalyzes the reversible hydration of CO₂ to bicarbonate (HCO₃⁻) and protons (H⁺), a reaction critical for pH regulation in biological systems. In tumors, hCA XII is overexpressed on the cell membrane and collaborates with hCA IX to establish a unique acidosis profile: an alkaline intracellular pH (pHi) and acidic extracellular pH (pHe) [1] [2]. This pH gradient facilitates tumor survival by:

  • Enhancing Metastatic Potential: Extracellular acidosis promotes degradation of the extracellular matrix, enabling tumor cell invasion [7].
  • Impeding Chemotherapy: Weak-base chemotherapeutics become protonated and trapped in acidic extracellular spaces, reducing intracellular drug accumulation [1].
  • Activating pH-Sensitive Enzymes: Acidic pHe activates proteases that remodel the tumor microenvironment [2].

Table 1: Key Properties of Cancer-Associated Carbonic Anhydrases

IsoformExpression in Normal TissuesTumor OverexpressionKi (nM) for Classical Sulfonamides
hCA IUbiquitous (RBCs)Rare5,000–8,000
hCA IIUbiquitousRare15–960
hCA IXStomach, GI tractBroad (hypoxic tumors)1–45
hCA XIIKidney, colon, breastBroad (e.g., lung, breast)4–6

Hypoxia-Induced Expression of hCA XII and Implications for Metastasis

Hypoxia-inducible factors (HIF-1α/2α) drive hCA XII overexpression in solid tumors by binding to hypoxia-response elements (HREs) in the CA12 gene promoter [2] [7]. This upregulation fuels metastatic progression through:

  • Metabolic Reprogramming: hCA XII supplies bicarbonate for biosynthetic pathways (e.g., nucleotide synthesis), supporting rapid proliferation in hypoxic niches [1].
  • Cancer Stem Cell Maintenance: Alkaline pHi maintained by hCA XII promotes stemness phenotypes in breast and colorectal cancers [6].
  • Therapeutic Resistance: Hypoxia-induced hCA XII collaborates with efflux transporters (e.g., P-glycoprotein), whose activity is pH-dependent. Intracellular alkalinization optimizes ATPase function, enhancing drug efflux [8].

Table 2: Clinical Correlations of hCA XII Overexpression

Cancer TypeAssociation with MetastasisPrognostic Value
ColorectalLymph node involvementReduced 5-year survival
Non-Small Cell LungBone/liver metastasisChemoresistance marker
Triple-Negative BreastBrain metastasisIndependent risk factor

Limitations of Classical hCA XII Inhibitors and the Need for Novel Agents

Classical hCA inhibitors (e.g., sulfonamides like SLC-0111) face significant challenges:

  • Isoform Selectivity Issues: The catalytic sites of hCA isoforms share high homology. Ureido-sulfonamides like SLC-0111 inhibit hCA XII at 4 nM (Ki) but also inhibit hCA II at 960 nM, risking off-target effects [7] [10]. Structural studies reveal that Phe131 in hCA II (vs. Ala131 in hCA XII) creates steric clashes with inhibitor "tails," compromising selectivity [10].
  • Sulfa Allergy Concerns: 3–5% of patients exhibit hypersensitivity to sulfonamide-based drugs, limiting clinical utility [3] [4].
  • Variable Cellular Efficacy: Potent enzymatic inhibition (in vitro) often fails to translate to antitumor effects due to poor membrane permeability or compensatory pH-regulating mechanisms [1].

These limitations drive demand for non-classical inhibitors with:

  • Alternative zinc-binding groups (ZBGs) beyond sulfonamides (e.g., coumarins, polyamines) [3] [9].
  • Scaffolds optimized for hCA XII-specific interactions (e.g., exploiting differences in the "hydrophobic patch" near the active site) [4].
  • Hybrid designs enabling dual targeting (e.g., hCA XII + P-glycoprotein) [8].

Table 3: Evolution of hCA XII Inhibitor Design

Inhibitor ClassRepresentative CompoundhCA XII Ki (nM)Selectivity vs. hCA IIKey Advances/Limitations
Ureido-sulfonamidesSLC-0111 (U-F)4240-foldClinical candidate; sulfa allergy risk
Coumarin derivativesIdentified via in silico screening8–50>1,000-foldNon-sulfa; prodrug mechanism
Hybrid dual inhibitorsCompound 33 (piperazine-coumarin)11Dual P-gp/hCA XII activityOvercomes chemoresistance
hCAXII-IN-9Undisclosed scaffold<5 (predicted)>500-fold (predicted)Non-sulfa; optimized hydrophobic interactions

Properties

Product Name

hCAXII-IN-9

IUPAC Name

4-[[diethoxyphosphoryl-(2,5-dimethoxyphenyl)methyl]amino]-N-pyridin-2-ylbenzenesulfonamide

Molecular Formula

C24H30N3O7PS

Molecular Weight

535.6 g/mol

InChI

InChI=1S/C24H30N3O7PS/c1-5-33-35(28,34-6-2)24(21-17-19(31-3)12-15-22(21)32-4)26-18-10-13-20(14-11-18)36(29,30)27-23-9-7-8-16-25-23/h7-17,24,26H,5-6H2,1-4H3,(H,25,27)

InChI Key

LIYWJTCKDSJSFO-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=C(C=CC(=C1)OC)OC)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3)OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.